molecular formula C25H22N2S2 B3146812 1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene CAS No. 608528-49-0

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene

Cat. No. B3146812
CAS RN: 608528-49-0
M. Wt: 414.6 g/mol
InChI Key: LLQAIDHAAXVYTF-UHFFFAOYSA-N
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Description

“1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” is a photochromic bridging ligand . It has been synthesized and found to increase the photocyclization quantum yield in the presence of a metal ion .


Synthesis Analysis

The synthesis of “1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” involves several steps . The process starts with the chlorination of 2-methylthiophene to prepare 2-chloro-5-methylthiphene . This is followed by a Friedel-Crafts acylation to produce 1,5-bis(5-chloro-2-methylthien-3-yl)pentane-1,5-dione . The compound is then converted to 1,2-bis(5-chloro-2-methylthien-3-yl)cyclopentene by the McMurry coupling reaction . Finally, the target compound is prepared from this intermediate by a lithium-halogen exchange, followed by a palladium-catalyzed Suzuki coupling reaction with 4-bromopyridine·HCl .


Molecular Structure Analysis

The molecular structure of “1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” has been characterized using various techniques such as 1H and 13C NMR, Fourier-transform infrared (FT-IR), and diffuse reflectance spectroscopies as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound exhibits photochromic properties . When irradiated with UV light, it changes color from colorless to blue, indicating conversion from the open to the closed form . The absorption profile shows a large band with a λmax = 590 nm, which is not observed in the spectrum of the colorless form .

Scientific Research Applications

Photochromic Coordination Polymers

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene, when combined with Zn(II) chloride, forms a coordination polymer with a unique one-dimensional structure. This polymer displays photochromic properties, meaning it changes color when exposed to light, due to the short distance between the central reaction carbons, allowing for photochromic reaction (Qin, Yao, & Tian, 2004).

Photochromism in Single-Crystalline Phase

This compound and its derivatives demonstrate reversible photochromic reactions in the single-crystalline phase. For example, upon irradiation with specific wavelengths of light, the crystals exhibit distinct color changes which are reversible under different lighting conditions. This feature makes it a potential candidate for use in optical devices (Irie, Lifka, Kobatake, & Kato, 2000).

Metal Complexes and Photochromic Ligands

When used as ligands in metal complexes, particularly with metals like Zn(II), Mn(II), and Cu(II), this compound undergoes reversible photochromic reactions. This is observed in both solution and single-crystalline phases, indicating potential for applications in photoinduced coordination structural changes (Matsuda, Takayama, & Irie, 2004).

Electrochromic and Photochromic Properties

This compound exhibits both photochromic and electrochromic properties, meaning it can change color when exposed to light or an electric field. These properties make it useful for a range of optoelectronic applications, such as sensors or displays (Peters & Branda, 2003).

Mixed Crystals for Multicolor Photochromism

By combining this compound with other diarylethenes, it's possible to create mixed crystals that exhibit multicolor photochromism. This can be exploited in optoelectronic devices like multifrequency optical memory media or full-color displays (Takami, Kuroki, & Irie, 2007).

Ag(I) Complexes and Reversible Photochromism

The formation of Ag(I) complexes with this compound results in reversible photochromic reactions. These reactions are significant in developing materials that change color under specific lighting conditions, which could be useful in various technological applications (Wang Yun, 2011).

Mechanism of Action

The mechanism of action of “1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” is related to its photochromic properties . The compound undergoes a change in its electronic structure when exposed to UV light, leading to a change in color .

properties

IUPAC Name

4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAIDHAAXVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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